molecular formula C12H7BrF3NO B5753642 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine

2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5753642
M. Wt: 318.09 g/mol
InChI Key: JGZOAYKPTNTADB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H7BrF3NO It is a derivative of pyridine, substituted with a bromophenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-bromophenol with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine oxide.

Scientific Research Applications

2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The bromophenoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenoxy)-4-(trifluoromethyl)pyridine
  • 2-(3-Bromophenoxy)pyridine
  • 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine

Uniqueness

2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-9-2-1-3-10(6-9)18-11-5-4-8(7-17-11)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOAYKPTNTADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromophenol (5 g, 27.54 mmol) and 2-chloro-5-(trifluoromethyl)pyridine (4.52 g, 26.16 mmol) in DMF (30 mL) was added K2CO3 and the mixture was refluxed at 110° C. overnight. Distilled water (30 mL) and diethyl ether (30 mL) were added and the mixture was stirred for 30 min. The ether layer was dried over Na2SO4 and concentrated to give pure pure title compound (8.0 g). 1H NMR (500 MHz, CDCl3): δ 7.0 (d, 1H, J=10 Hz), 7.1 (d, 1H, J=1.5 Hz), 7.2-7.3 (m, 2H), 7.4 (d, 1H, J=8 Hz), 7.9 (m, 1H), 8.4 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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